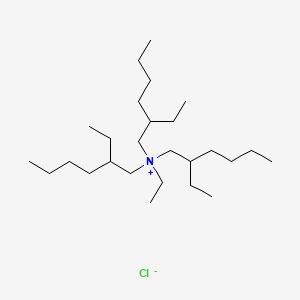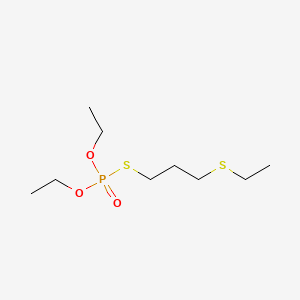
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 3-(ethylthio)propyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the formulation of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester involves the inhibition of certain enzymes, particularly those containing serine residues. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester is unique due to its specific structure, which includes a 3-(ethylthio)propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58975-95-4 |
|---|---|
Molecular Formula |
C9H21O3PS2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-diethoxyphosphorylsulfanyl-3-ethylsulfanylpropane |
InChI |
InChI=1S/C9H21O3PS2/c1-4-11-13(10,12-5-2)15-9-7-8-14-6-3/h4-9H2,1-3H3 |
InChI Key |
SSVJYIMZBCPYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




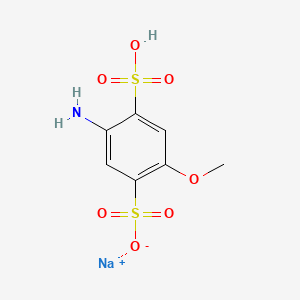



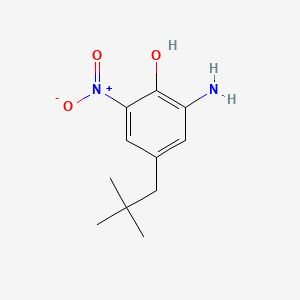
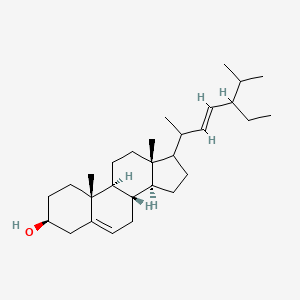
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
